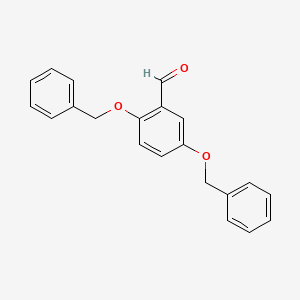

2,5-Bis(benzyloxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(phenylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c22-14-19-13-20(23-15-17-7-3-1-4-8-17)11-12-21(19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNYEOHUDBSABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393368 | |

| Record name | 2,5-Bis(benzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6109-54-2 | |

| Record name | 2,5-Bis(benzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 2,5-Bis(benzyloxy)benzaldehyde: A Technical Guide

Introduction

2,5-Bis(benzyloxy)benzaldehyde, also known as 2,5-bis(phenylmethoxy)benzaldehyde (CAS No. 6109-54-2), is a valuable organic intermediate characterized by a central benzaldehyde ring substituted with two bulky benzyloxy groups. Its molecular formula is C₂₁H₁₈O₃, with a molecular weight of 318.37 g/mol . This structure, featuring an electrophilic aldehyde and two ether linkages, makes it a versatile building block in the synthesis of more complex molecules, from pharmaceuticals to materials science.

A thorough understanding of a molecule's spectroscopic signature is paramount for researchers for structure verification, purity assessment, and reaction monitoring. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Note on Data Availability: As of the latest revision of this guide, a complete, publicly available, and experimentally verified set of spectra for this compound has not been located. The following sections are therefore based on established spectroscopic principles and data from closely related structural analogs. The analysis is designed to provide a robust and scientifically grounded prediction of the expected spectral characteristics for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices

NMR experiments are conducted in a deuterated solvent, typically deuterochloroform (CDCl₃), to avoid signal overlap from solvent protons.[1][2] Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.00 ppm. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for achieving sufficient signal dispersion, especially in the aromatic region where multiple protons and carbons resonate in close proximity.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The structure of this compound suggests several distinct proton signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.45 | Singlet (s) | 1H | Aldehyde H (CHO) | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and the electron-withdrawing nature of the oxygen, causing it to appear far downfield.[2] |

| ~7.50-7.30 | Multiplet (m) | 10H | Phenyl H's of benzyloxy groups | The ten protons on the two unsubstituted phenyl rings of the benzyloxy groups are expected to resonate in this typical aromatic region. |

| ~7.45 | Doublet (d) | 1H | Aromatic H (C6-H) | This proton is ortho to the aldehyde group and is expected to be deshielded. It will appear as a doublet due to coupling with C4-H. |

| ~7.20 | Doublet of doublets (dd) | 1H | Aromatic H (C4-H) | This proton is coupled to both C3-H and C6-H, resulting in a doublet of doublets. |

| ~7.15 | Doublet (d) | 1H | Aromatic H (C3-H) | This proton is ortho to a benzyloxy group and meta to the aldehyde. It will appear as a doublet due to coupling with C4-H. |

| ~5.15 | Singlet (s) | 2H | Methylene H's (O-CH₂-Ph) | The protons of the methylene bridge at the C5 position. |

| ~5.10 | Singlet (s) | 2H | Methylene H's (O-CH₂-Ph) | The protons of the methylene bridge at the C2 position. The two methylene groups are in slightly different electronic environments and may appear as two distinct singlets or a single singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional groups.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191.0 | Aldehyde C (CHO) | The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region.[1] |

| ~155.5 | Aromatic C (C2-O) | Aromatic carbon directly attached to an ether oxygen is significantly deshielded. |

| ~154.0 | Aromatic C (C5-O) | Similar to C2, this carbon is deshielded due to the ether linkage. |

| ~136.5 | Aromatic C (ipso-C of benzyl) | The ipso-carbons of the benzyl groups. |

| ~128.8 | Aromatic C (ortho/meta-C of benzyl) | The ortho and meta carbons of the benzyl groups. |

| ~128.4 | Aromatic C (para-C of benzyl) | The para carbons of the benzyl groups. |

| ~127.5 | Aromatic C (C1-CHO) | The carbon to which the aldehyde group is attached. |

| ~125.0 | Aromatic C (C6) | Aromatic CH carbon. |

| ~118.0 | Aromatic C (C4) | Aromatic CH carbon. |

| ~115.0 | Aromatic C (C3) | Aromatic CH carbon. |

| ~71.0 | Methylene C (O-CH₂) | The sp³ hybridized carbons of the methylene bridges are found in this region, typical for benzylic ethers. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Experimental Choices

For a solid sample like this compound, the spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation and provides high-quality spectra by passing an IR beam through a crystal in contact with the sample.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3060-3030 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~2870 & ~2770 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde C-H |

| ~1685 | Strong | C=O Stretch | Aldehyde Carbonyl |

| ~1600, ~1495, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Aryl-Alkyl Ether (asymmetric) |

| ~1040 | Medium | C-O Stretch | Aryl-Alkyl Ether (symmetric) |

The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1685 cm⁻¹ and the characteristic weak "Fermi doublet" for the aldehyde C-H stretch.[3] The presence of strong C-O stretching bands confirms the ether linkages.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure.

Causality Behind Experimental Choices

Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. It involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragments provide a structural fingerprint. For a more gentle ionization that preserves the molecular ion, Electrospray Ionization (ESI) could be used, often yielding the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Predicted Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): m/z 318. This peak corresponds to the intact molecule and confirms the molecular weight.

-

Base Peak: m/z 91. This is the most stable and abundant fragment, corresponding to the benzyl or tropylium cation [C₇H₇]⁺, formed by the cleavage of the benzylic ether bond. The high stability of this cation is the driving force for this fragmentation pathway.

-

Other Key Fragments:

-

m/z 227: [M - C₇H₇]⁺. Loss of one benzyl group.

-

m/z 299: [M - H - CO]⁺. Loss of a hydrogen radical followed by carbon monoxide from the aldehyde group.

-

m/z 77: [C₆H₅]⁺. The phenyl cation, from fragmentation of the benzyl group.

-

m/z 65: [C₅H₅]⁺. Loss of acetylene from the phenyl cation.

-

Experimental Protocols

The following sections describe standardized, self-validating methodologies for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.

-

Data Acquisition (¹H NMR): Acquire the spectrum using a standard 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to achieve a good signal-to-noise ratio.

-

Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the residual CDCl₃ peak to 77.16 ppm for ¹³C NMR.

Protocol 2: FT-IR Spectroscopy (ATR)

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and crystal absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify the key functional group frequencies.

Protocol 3: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Volatilize the sample by heating and bombard it with a 70 eV electron beam in the ion source.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection and Analysis: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z. Identify the molecular ion and analyze the fragmentation pattern to confirm the structure.

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with key atoms labeled to correspond with the predicted NMR assignments.

Caption: Molecular structure of this compound.

Experimental Workflow

The logical flow from sample to final interpreted data is crucial for maintaining scientific integrity.

References

An In-depth Technical Guide to 2,5-Bis(benzyloxy)benzaldehyde: Synthesis, Properties, and Applications

This document provides a comprehensive technical overview of 2,5-Bis(benzyloxy)benzaldehyde (CAS No. 6109-54-2), a key organic intermediate. Intended for researchers, chemists, and professionals in drug development, this guide moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and strategic applications, with a particular focus on its emerging role in medicinal chemistry.

Core Compound Identity and Physicochemical Properties

This compound is an aromatic aldehyde featuring two benzyl ether groups protecting the hydroxyl functionalities of a hydroquinone-derived scaffold. This structural motif makes it a valuable and versatile building block in multi-step organic synthesis, allowing for selective manipulation of the aldehyde group while the phenolic positions remain shielded. Its core identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 6109-54-2 | [1][2] |

| Molecular Formula | C₂₁H₁₈O₃ | [2] |

| Molecular Weight | 318.37 g/mol | |

| IUPAC Name | 2,5-bis(phenylmethoxy)benzaldehyde | [1] |

| Synonyms | 2,5-bis(benzyloxy)benzenecarbaldehyde | [1] |

| Appearance | White to yellow solid | [1][3] |

| Melting Point | 98 - 100 °C | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis and Purification: A Validated Protocol

The most reliable and common synthesis of this compound is achieved through a Williamson ether synthesis. This method involves the benzylation of the two hydroxyl groups of 2,5-dihydroxybenzaldehyde. The protocol described below is a self-validating system, where successful execution and subsequent characterization confirm the product's identity and purity.

Causality and Experimental Rationale

The choice of reagents and conditions is critical for maximizing yield and minimizing side products.

-

Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is sufficiently strong to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxides, yet mild enough to prevent side reactions involving the aldehyde or the benzyl bromide.

-

Solvent: Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction. It readily dissolves the organic starting materials and facilitates the reaction without participating in it.

-

Temperature: Refluxing the reaction mixture provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe (typically overnight).

-

Work-up: The aqueous sodium bicarbonate (NaHCO₃) quench neutralizes any unreacted acidic species. The subsequent washes with brine and drying over sodium sulfate (Na₂SO₄) are standard procedures to remove water and inorganic salts from the organic phase.

Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.[3]

-

Reagent Setup: To a round-bottom flask, add 2,5-dihydroxybenzaldehyde (1.0 eq) and dissolve it in acetone (approx. 130 mL per gram of starting material).

-

Base and Alkylating Agent Addition: Add potassium carbonate (K₂CO₃, 1.0 eq) followed by benzyl bromide (BnBr, 1.0 eq) to the solution at room temperature.

-

Reaction: Stir the reaction mixture under reflux overnight. Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.

-

Quenching and Extraction: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product into ethyl acetate (3 x volumes of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by silica gel column chromatography using a gradient of ethyl acetate in n-hexane (e.g., starting with 5% EtOAc) to afford this compound as a white solid. A typical yield for this procedure is around 50%.[3]

Synthesis Workflow Diagram

Spectroscopic Characterization

Structural confirmation is unequivocally achieved through nuclear magnetic resonance (NMR) spectroscopy. The following data, recorded in DMSO-d₆, provides a clear spectral fingerprint of the molecule.[3]

-

¹H-NMR (400 MHz, DMSO-d₆):

-

δ 10.4 (s, 1H): A sharp singlet corresponding to the aldehyde proton (-CHO). Its downfield shift is characteristic of its deshielded environment.

-

δ 7.43 (m, 14H): A complex multiplet representing the protons of the two benzyl groups and the three protons on the central aromatic ring.

-

δ 5.25 (s, 2H) & 5.12 (s, 2H): Two distinct singlets for the two sets of benzylic methylene protons (-OCH₂Ph). The slight difference in chemical shift indicates they are in chemically non-equivalent environments.

-

-

¹³C-NMR (100 MHz, DMSO-d₆):

-

δ 189.7: The carbonyl carbon of the aldehyde group.

-

δ 156.2 - 112.4: A series of peaks in the aromatic region corresponding to the 18 carbons of the three aromatic rings.

-

δ 71.4 & 70.6: The two benzylic methylene carbons, confirming the presence of the benzyl ether linkages.

-

Chemical Reactivity and Strategic Utility

The primary value of this compound lies in the orthogonal reactivity of its functional groups.

-

Aldehyde Group: The aldehyde is a versatile handle for numerous transformations, including:

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent.

-

Reduction: Can be reduced to a primary alcohol with sodium borohydride or lithium aluminum hydride.

-

Condensation: Readily participates in reactions like Wittig, Horner-Wadsworth-Emmons, and aldol condensations to form C-C bonds.

-

-

Benzyl Ethers: The benzyl groups serve as robust protecting groups for the phenolic hydroxyls. They are stable to a wide range of acidic and basic conditions. Their primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and efficient method that regenerates the hydroxyl groups without affecting many other functional groups, including the products of aldehyde transformations.

Representative Reaction: Oxidation to Carboxylic Aciddot

// Nodes for structures Start [label="this compound\n(C₂₁H₁₈O₃)"]; End [label="2,5-Bis(benzyloxy)benzoic Acid\n(C₂₁H₁₈O₄)"];

// Invisible nodes for edge labeling reagent_node [label="[Oxidizing Agent]\ne.g., KMnO₄", shape=plaintext, fontcolor="#5F6368"];

// Edges Start -> End [dir=forward, label="", headlabel="", taillabel=""];

// Position the reagent label above the arrow {rank=same; Start; reagent_node; End;} reagent_node -> End [style=invis]; reagent_node -> Start [style=invis]; Start -> End [label="Oxidation", color="#EA4335", fontcolor="#EA4335"]; }

References

An In-Depth Technical Guide to 2,5-Bis(benzyloxy)benzaldehyde (CAS No. 6109-54-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,5-Bis(benzyloxy)benzaldehyde, a key intermediate in organic synthesis with significant potential in medicinal chemistry. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, properties, and applications, empowering researchers to leverage this compound's unique characteristics in their work.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound, registered under CAS number 6109-54-2, is an aromatic aldehyde featuring two benzyloxy groups substituted on the benzene ring. These bulky, electron-donating groups significantly influence the molecule's reactivity and physical properties, making it a versatile building block in the synthesis of complex organic structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6109-54-2 | [1] |

| Molecular Formula | C₂₁H₁₈O₃ | |

| Molecular Weight | 318.37 g/mol | |

| Appearance | White to yellow solid | [1] |

| Melting Point | 98 - 100 °C | [2] |

| Solubility | Insoluble in water. Soluble in organic solvents such as acetone and dichloromethane. | [3][4] |

| Storage | Inert atmosphere, 2-8°C | |

| IUPAC Name | 2,5-bis(phenylmethoxy)benzaldehyde | [1] |

| Synonyms | 2,5-bis(benzyloxy)benzenecarbaldehyde, Benzaldehyde, 2,5-bis(phenylmethoxy)- | [1] |

Section 2: Synthesis and Mechanistic Insights

The primary synthetic route to this compound involves the Williamson ether synthesis, a robust and well-established method for forming ethers. This specific application of the reaction underscores the importance of protecting group chemistry in multi-step organic synthesis.

Synthetic Pathway Overview

The synthesis commences with the O-alkylation of 2,5-dihydroxybenzaldehyde using benzyl bromide in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone. The benzyl groups serve as effective protecting groups for the hydroxyl functionalities, preventing their interference in subsequent reactions targeting the aldehyde group.

Figure 1: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. Optimization may be required based on laboratory conditions and desired scale.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dihydroxybenzaldehyde (1.0 equivalent) in acetone.

-

Add potassium carbonate (K₂CO₃) (2.2 equivalents) to the solution. The carbonate acts as a base to deprotonate the hydroxyl groups, forming the more nucleophilic phenoxide ions.

Step 2: Alkylation

-

To the stirred suspension, add benzyl bromide (BnBr) (2.2 equivalents) dropwise at room temperature. The use of a slight excess of the base and alkylating agent ensures complete conversion of both hydroxyl groups.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acidic starting material, followed by a brine wash.

Step 4: Purification

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford this compound as a white to pale yellow solid.

Section 3: Applications in Drug Discovery and Organic Synthesis

The chemical architecture of this compound makes it a valuable intermediate in several areas of chemical research, most notably in medicinal chemistry and the synthesis of complex molecular scaffolds.

Scaffold for Selective ALDH1A3 Inhibitors

Recent research has highlighted the potential of benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor treatment outcomes. The this compound scaffold can be modified to design potent and selective inhibitors that target the active site of this enzyme, offering a promising avenue for the development of novel cancer therapeutics. The benzyloxy groups can be strategically positioned to interact with specific amino acid residues within the enzyme's binding pocket, enhancing inhibitory activity and selectivity.

Intermediate in Heterocyclic and Natural Product Synthesis

The aldehyde functionality of this compound is a versatile handle for a wide range of chemical transformations, including:

-

Wittig reactions: To form alkenes.

-

Reductive amination: To synthesize secondary and tertiary amines.

-

Condensation reactions: Such as the Knoevenagel and aldol condensations, to build carbon-carbon bonds.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding benzyl alcohol.

The benzyl protecting groups can be readily removed via catalytic hydrogenation, unmasking the hydroxyl groups for further functionalization. This "protect-transform-deprotect" strategy is fundamental in the total synthesis of complex natural products and the construction of diverse heterocyclic libraries for drug screening.

Figure 2: Key chemical transformations of this compound.

Section 4: Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following is a summary of expected spectroscopic data based on its structure and data from analogous compounds.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~10.4 ppm (s, 1H, -CHO) , δ ~7.4 ppm (m, 10H, aromatic protons of benzyl groups), δ ~7.1-7.3 ppm (m, 3H, aromatic protons of benzaldehyde ring), δ ~5.1-5.3 ppm (s, 4H, -OCH₂Ph) . |

| ¹³C NMR | δ ~190 ppm (C=O) , δ ~153-156 ppm (C-O), δ ~137 ppm (quaternary C of benzyl groups), δ ~128-129 ppm (aromatic C-H of benzyl groups), δ ~112-125 ppm (aromatic C-H of benzaldehyde ring), δ ~70-71 ppm (-OCH₂Ph) . |

| IR (cm⁻¹) | ~1670-1690 (C=O stretch, aromatic aldehyde) , ~2720 and ~2820 (C-H stretch, aldehyde), ~3030 (C-H stretch, aromatic), ~1500-1600 (C=C stretch, aromatic), ~1200-1250 and ~1020-1050 (C-O stretch, ether). |

| Mass Spec. | Expected molecular ion peak (M⁺) at m/z = 318.12. Common fragmentation patterns would include the loss of a hydrogen radical ([M-H]⁺), the formyl radical ([M-CHO]⁺), and the benzyl group ([M-C₇H₇]⁺), with a prominent peak at m/z = 91 for the tropylium ion (C₇H₇⁺). |

Section 5: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is limited, information from related benzaldehyde derivatives provides a basis for safe handling procedures.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A lab coat, safety glasses or goggles, and nitrile gloves are mandatory.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.

-

Section 6: Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined synthesis and the reactivity of its aldehyde functional group, combined with the utility of its benzyl protecting groups, make it an important tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.

References

A Technical Guide to the Synthesis of 2,5-Bis(benzyloxy)benzaldehyde: An Analysis of Starting Materials and Synthetic Strategies

Abstract

2,5-Bis(benzyloxy)benzaldehyde is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. Its structure, featuring a central benzaldehyde core flanked by two bulky benzyloxy protecting groups, necessitates a strategic synthetic approach. This guide provides an in-depth analysis of the two primary retrosynthetic pathways for its preparation, focusing on the selection of starting materials and the rationale behind the chosen chemical transformations. We will explore a route beginning with the benzylation of a pre-functionalized aldehyde and an alternative strategy involving the formylation of a protected hydroquinone derivative. Each pathway is critically evaluated, offering field-proven insights into experimental design, reaction mechanisms, and process optimization for researchers and drug development professionals.

Introduction: Deconstructing the Target Molecule

The synthesis of this compound (CAS No: 6109-54-2)[1] involves the strategic assembly of three key functional components on an aromatic scaffold: an aldehyde group and two benzyl ether linkages at the C2 and C5 positions. The choice of starting material fundamentally dictates the overall synthetic sequence. The two most logical and industrially relevant approaches are:

-

Route A: Late-Stage Benzylation. This strategy commences with a scaffold already containing the aldehyde and hydroxyl functionalities, namely 2,5-dihydroxybenzaldehyde. The synthesis is completed by protecting the phenolic hydroxyls as benzyl ethers.

-

Route B: Late-Stage Formylation. This approach begins with a pre-benzylated aromatic core, 1,4-dibenzyloxybenzene, onto which the aldehyde group is introduced via an electrophilic aromatic substitution reaction.

This guide will dissect both pathways, providing detailed protocols and a comparative analysis to inform synthetic planning.

Route A: Synthesis via Benzylation of 2,5-Dihydroxybenzaldehyde

This pathway is arguably the most direct, leveraging the commercial availability of 2,5-dihydroxybenzaldehyde. The core transformation is a classic Williamson ether synthesis, a robust and well-understood reaction.

Starting Material Profile: 2,5-Dihydroxybenzaldehyde (Gentisaldehyde)

-

Overview: Also known as Gentisaldehyde, this compound is a naturally occurring phenol and serves as an excellent precursor due to its pre-installed aldehyde and hydroxyl groups.[2][3][4][5][6][7] It is recognized for its antimicrobial properties.[3][8][9]

-

Physicochemical Properties: Typically a yellow or khaki crystalline powder, soluble in water and common organic solvents.[2][4]

-

Causality of Selection: By starting with Gentisaldehyde, the challenge of regioselective formylation is entirely bypassed. The synthetic task is simplified to the protection of the two phenolic hydroxyls, which are chemically equivalent for this reaction, ensuring a clean transformation to the desired product.

Experimental Protocol: Williamson Ether Synthesis

The benzylation of 2,5-dihydroxybenzaldehyde is efficiently achieved by nucleophilic substitution, where the phenoxide ions attack an electrophilic benzyl source.

Protocol:

-

Deprotonation: Dissolve 2,5-dihydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or DMF.

-

Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, ~2.2-2.5 eq), to the solution. The base's role is to deprotonate the acidic phenolic hydroxyl groups to form the more nucleophilic phenoxides. K₂CO₃ is preferred for its moderate strength, cost-effectiveness, and ease of removal.

-

Benzylating Agent: Introduce benzyl bromide (BnBr, ~2.2-2.5 eq) to the mixture. Benzyl bromide is an excellent electrophile due to the good leaving group ability of bromide.

-

Reaction: Stir the reaction mixture under reflux conditions overnight. The elevated temperature facilitates the Sₙ2 reaction.[10]

-

Work-up: After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate.[10]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield this compound as a solid.[10]

Workflow and Mechanistic Rationale

The workflow for Route A is linear and relies on a fundamental Sₙ2 mechanism.

Route B: Synthesis via Formylation of 1,4-Dibenzyloxybenzene

This alternative strategy involves installing the benzyl ether groups first, followed by the introduction of the aldehyde functionality. This approach is advantageous if hydroquinone is a more accessible or economical starting material than Gentisaldehyde.

Starting Material Profile: 1,4-Dibenzyloxybenzene

-

Overview: Also known as hydroquinone dibenzyl ether, this compound is a stable, crystalline solid.[11][12][13]

-

Synthesis: It is readily prepared via the Williamson ether synthesis from hydroquinone and benzyl chloride.[11] This two-step process (benzylation followed by formylation) effectively constitutes a synthesis from hydroquinone, a bulk chemical.[14]

-

Causality of Selection: The two benzyloxy groups are powerful ortho-, para-directing activators for electrophilic aromatic substitution. Due to the molecule's symmetry, the two positions ortho to one of the benzyloxy groups (and meta to the other) are electronically and sterically equivalent, leading to high regioselectivity during formylation.

Formylation Methodologies

The introduction of a formyl group onto the electron-rich 1,4-dibenzyloxybenzene ring can be accomplished by several named reactions. The Vilsmeier-Haack reaction is generally the most reliable and widely used for such activated substrates.

-

Principle: This reaction uses a Vilsmeier reagent, an electrophilic iminium salt, to formylate electron-rich aromatic rings.[15][16] The reagent is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[17][18][19]

-

Mechanism: The reaction proceeds via electrophilic aromatic substitution where the π-system of the dibenzyloxybenzene attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to liberate the aldehyde.[18]

-

Protocol (General):

-

The Vilsmeier reagent is prepared by slowly adding POCl₃ (1.1-1.5 eq) to an ice-cold solution of DMF.

-

1,4-Dibenzyloxybenzene (1.0 eq) is added to the pre-formed reagent.

-

The mixture is stirred, often with gentle warming, to drive the reaction to completion.

-

The reaction is carefully quenched by pouring it onto crushed ice, followed by neutralization (e.g., with sodium acetate or sodium hydroxide solution).

-

The product is isolated by extraction with an organic solvent and purified by recrystallization or column chromatography.[18]

-

-

Principle: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[20][21]

-

Considerations: While effective, this reaction often requires strictly anhydrous conditions and strong, corrosive Lewis acids. Modern variations using milder catalysts like silver trifluoromethanesulfonate have been developed to improve functional group tolerance.[22]

-

Principle: The Duff reaction uses hexamethylenetetramine (HMTA) as the formyl source, typically in an acidic medium.[23][24]

-

Considerations: This reaction is primarily effective for phenols and is generally characterized by low yields (often 15-20%) and rigorous conditions.[24][25][26] It is not the preferred method for phenol ethers like 1,4-dibenzyloxybenzene.

Synthetic Pathway Overview

The formylation route begins with a more fundamental building block and introduces complexity in a stepwise manner.

Comparative Analysis of Synthetic Routes

The optimal choice of starting material depends on factors including cost, availability, scale, and safety considerations.

| Feature | Route A: Benzylation | Route B: Formylation |

| Starting Material | 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) | 1,4-Dibenzyloxybenzene (from Hydroquinone) |

| Key Transformation | Williamson Ether Synthesis (Sₙ2) | Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack) |

| Key Reagents | K₂CO₃, Benzyl Bromide | POCl₃, DMF (for Vilsmeier-Haack) |

| Typical Yield | Generally high (>80%) | Good to high (70-90% for formylation step) |

| Advantages | - Highly direct and straightforward- Avoids regioselectivity issues- Uses common, robust chemistry | - Starts from inexpensive bulk chemical (Hydroquinone)- High regioselectivity due to substrate symmetry |

| Disadvantages | - Relies on the cost/availability of Gentisaldehyde | - Multi-step process- Vilsmeier-Haack reagents are moisture-sensitive and corrosive |

Conclusion and Recommendation

Both synthetic pathways to this compound are viable and well-precedented.

-

For laboratory-scale synthesis and rapid access , Route A , starting from commercially available 2,5-dihydroxybenzaldehyde, is the superior choice. Its simplicity, high yield, and predictable outcome make it ideal for research and development settings.

-

For large-scale industrial production or when cost is the primary driver , Route B , starting from hydroquinone, may be more economical. Although it involves an additional step, the low cost of the initial precursor can offset the increased process complexity. The Vilsmeier-Haack reaction is the recommended method for the formylation step due to its high efficiency and reliability with electron-rich aromatic substrates.

Ultimately, the selection of the starting material is a strategic decision that must balance chemical efficiency with logistical and economic constraints. This guide provides the foundational knowledge for making an informed choice tailored to the specific needs of the research or manufacturing campaign.

References

- 1. This compound | 6109-54-2 [sigmaaldrich.com]

- 2. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2,5-dihydroxybenzaldehyde, 1194-98-5 [thegoodscentscompany.com]

- 5. 2,5-Dihydroxybenzaldehyde - Gentisaldehyde [sigmaaldrich.com]

- 6. 2,5-Dihydroxybenzaldehyde [webbook.nist.gov]

- 7. 2,5-二羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. echemi.com [echemi.com]

- 12. chembk.com [chembk.com]

- 13. Hydroquinone dibenzyl ether | 621-91-0 [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 16. ijpcbs.com [ijpcbs.com]

- 17. jk-sci.com [jk-sci.com]

- 18. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 19. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 20. Rieche formylation - Wikipedia [en.wikipedia.org]

- 21. synarchive.com [synarchive.com]

- 22. researchgate.net [researchgate.net]

- 23. Duff reaction - Wikipedia [en.wikipedia.org]

- 24. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 25. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 26. scholarworks.uni.edu [scholarworks.uni.edu]

Reactivity and stability of 2,5-Bis(benzyloxy)benzaldehyde

An In-depth Technical Guide to the Reactivity and Stability of 2,5-Bis(benzyloxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various high-value organic molecules. The document delves into the compound's physicochemical properties, synthesis, and purification protocols, with a strong emphasis on its stability and reactivity profile. Authored for researchers, scientists, and professionals in drug development, this guide explains the causality behind experimental choices, offering field-proven insights into handling this versatile reagent. Detailed reaction mechanisms, experimental workflows, and applications in medicinal chemistry are discussed, supported by authoritative citations and data visualizations to ensure scientific integrity and practical utility.

Introduction

This compound is a disubstituted aromatic aldehyde that serves as a pivotal building block in multi-step organic syntheses. Its structure features a central benzene ring functionalized with an aldehyde group and two benzyloxy ether groups at the C2 and C5 positions. The benzyloxy groups act as robust protecting groups for the hydroxyl functionalities, which can be selectively removed under specific conditions, typically catalytic hydrogenolysis. This feature, combined with the reactive aldehyde handle, makes it a valuable precursor for the synthesis of pharmacologically active compounds and other functional materials. Understanding its stability and predictable reactivity is paramount for its effective utilization in complex synthetic pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its proper handling, storage, and use in experimental setups.

| Property | Value |

| Molecular Formula | C₂₁H₁₈O₃ |

| Molecular Weight | 318.37 g/mol |

| Appearance | Off-white to pale yellow crystalline solid or powder |

| Melting Point | 96-101 °C |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in methanol. Insoluble in water. |

| CAS Number | 16299-36-6 |

Synthesis and Purification

The most common and reliable method for synthesizing this compound is through the Williamson ether synthesis, starting from 2,5-dihydroxybenzaldehyde and benzyl bromide.

Synthesis Workflow

The overall process involves the deprotonation of the hydroxyl groups followed by nucleophilic substitution with benzyl bromide.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

-

Reaction Setup: To a solution of 2,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 2.5 eq).

-

Expertise & Experience: K₂CO₃ is a mild base, sufficient to deprotonate the phenolic hydroxyl groups without causing side reactions. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation.

-

-

Reagent Addition: Add benzyl bromide (BnBr, 2.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

-

Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

-

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. A precipitate will form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/hexane mixture or by flash column chromatography on silica gel to yield the pure product.

Stability and Handling

Stability: this compound is a relatively stable crystalline solid under standard laboratory conditions. However, prolonged exposure to certain conditions can lead to degradation.

-

Light: The compound is moderately sensitive to light and should be stored in amber vials or in the dark to prevent potential photochemical reactions.

-

Air/Oxidation: While stable in air for short periods, the aldehyde functionality is susceptible to slow oxidation to the corresponding carboxylic acid over time. For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature: The compound is thermally stable at room temperature. Store in a cool, dry place.

-

pH: It is stable in neutral and mildly acidic conditions. Strong acidic conditions can lead to the cleavage of the benzyl ether protecting groups. It is sensitive to strong bases, which can catalyze aldol-type side reactions.

Handling:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of the fine powder.

-

Avoid contact with skin and eyes.

Reactivity Profile

The reactivity of this compound is dominated by its two primary functional groups: the aldehyde and the benzyloxy ethers.

Reactions of the Aldehyde Group

The aldehyde group is a versatile handle for carbon-carbon bond formation and functional group interconversion.

-

Wittig Reaction: It readily undergoes the Wittig reaction with phosphorus ylides to form alkenes. This is a crucial step in extending the carbon chain.

A Technical Guide to the Solubility of 2,5-Bis(benzyloxy)benzaldehyde in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

2,5-Bis(benzyloxy)benzaldehyde is a key aromatic aldehyde intermediate utilized in the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. As with any synthetic workflow, understanding the solubility of starting materials and intermediates is paramount for reaction design, solvent selection, purification strategy, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, designed for researchers, chemists, and drug development professionals. In the absence of extensive quantitative data in public literature, this document consolidates theoretical principles, qualitative observations from synthetic procedures, and a robust experimental protocol for determining solubility in-house.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound (CAS: 6109-54-2) possesses a unique architecture that dictates its interaction with various solvents.

-

Aromatic Core: A central benzene ring provides a rigid, nonpolar scaffold.

-

Aldehyde Group (-CHO): A polar functional group capable of acting as a hydrogen bond acceptor.

-

Two Benzyloxy Groups (-OCH₂Ph): These large, bulky groups significantly increase the molecule's nonpolar surface area. While the ether linkage introduces some polarity, the two additional phenyl rings contribute substantially to the compound's hydrophobic character.

The molecule's large size and the predominance of nonpolar aromatic rings are the primary determinants of its solubility profile.

Table 1: Physicochemical Properties of this compound and an Isomer

| Property | This compound | 2,4-Bis(benzyloxy)benzaldehyde (Isomer) | Data Source |

|---|---|---|---|

| CAS Number | 6109-54-2 | 13246-46-3 | [1][2] |

| Molecular Formula | C₂₁H₁₈O₃ | C₂₁H₁₈O₃ | [2][3] |

| Molecular Weight | 318.37 g/mol | 318.4 g/mol | [2] |

| XLogP3 (Calculated) | Not Available | 4.3 |[2] |

The high calculated XLogP3 value of the closely related 2,4-isomer suggests that this compound is a lipophilic (fat-loving) compound, predicting poor solubility in water and good solubility in nonpolar organic solvents.[2]

Theoretical Solubility Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility. It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The large nonpolar surface area of this compound, dominated by its three phenyl rings, allows for strong favorable interactions with these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DCM, DMSO): These solvents have dipole-dipole interactions. The polar aldehyde and ether groups of the target molecule can interact favorably with these solvents. The compound's overall nonpolar character also aligns well, making high solubility likely.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by strong hydrogen bonding networks. While the aldehyde and ether oxygens can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor. Crucially, the large hydrophobic structure would disrupt the solvent's strong hydrogen bonding, an energetically unfavorable process, leading to very low solubility.

The following diagram illustrates this relationship.

Caption: Predicted solubility based on intermolecular forces.

Qualitative Solubility Profile from Synthetic Literature

While quantitative data is scarce, practical applications in published synthetic procedures provide invaluable, field-proven insights into the compound's solubility. The use of a solvent for a reaction, extraction, or purification implies that the compound is sufficiently soluble in it for the process to be effective.

Table 2: Observed Qualitative Solubility of this compound

| Solvent | Type | Context of Use | Inferred Solubility | Reference |

|---|---|---|---|---|

| Acetone | Polar Aprotic | Reaction solvent for synthesis. | Soluble | [4] |

| Ethyl Acetate | Polar Aprotic | Used for extraction and as a component of the chromatography eluent. | Soluble | [4] |

| n-Hexane | Nonpolar | Component of chromatography eluent. | Soluble | [4] |

| Dichloromethane (DCM) | Polar Aprotic | Reaction solvent. | Soluble | [4] |

| Benzene / Diethyl Ether | Nonpolar / Polar Aprotic | Solvent mixture for a subsequent reaction. | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Solvent for NMR spectroscopy (as DMSO-d₆). | Soluble |[4] |

These observations strongly support the theoretical framework, indicating good solubility in a range of common polar aprotic and nonpolar organic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is required. The following gravimetric method is a reliable, self-validating system for determining the solubility of a solid compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (readability ±0.1 mg)

-

Vials with PTFE-lined screw caps (e.g., 20 mL)

-

Constant temperature shaker bath or incubator

-

Syringes (glass, appropriate volume)

-

Syringe filters (0.22 µm, solvent-compatible PTFE)

-

Pre-weighed glass vials or aluminum pans for evaporation

-

Drying oven (calibrated)

-

Desiccator

Workflow Diagram

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Causality: To ensure the solution is saturated, an excess of the solid solute must be present throughout the equilibration period.

-

Action: Add an excess amount of this compound (enough so that solid is clearly visible) to a vial containing a precise volume (e.g., 5.0 mL) of the chosen solvent. Seal the vial tightly.

-

-

Equilibration:

-

Causality: Reaching thermodynamic equilibrium between the dissolved and undissolved solute is critical for an accurate measurement. This process can be slow and requires sufficient time and consistent agitation. A period of 24-48 hours at a constant temperature is a standard practice.

-

Action: Place the sealed vials in a shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours. Visually confirm that excess solid remains at the end of the period.

-

-

Sample Collection and Filtration:

-

Causality: It is crucial to separate the saturated solution from the undissolved solid without altering the temperature or composition. A 0.22 µm filter ensures all particulate matter is removed, providing a clear, saturated solution.

-

Action: Stop agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 30 minutes for the solid to settle. Carefully withdraw a portion of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first ~10% of the volume to saturate the filter material.

-

-

Gravimetric Analysis:

-

Causality: By evaporating the solvent from a known volume of the saturated solution, the mass of the dissolved solute can be determined directly.

-

Action: a. Dispense a precise volume (e.g., 2.00 mL) of the clear filtrate into a pre-weighed evaporation vial. Record the exact initial mass of the vial. b. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent but well below the melting point of the solute. Ensure the oven is in a well-ventilated area. c. Once all solvent has evaporated, transfer the vial to a desiccator to cool to room temperature. d. Weigh the vial containing the dried residue on the analytical balance. e. Repeat the drying and weighing cycles until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Causality: The final calculation relates the mass of the isolated solute to the volume of the aliquot taken.

-

Action:

-

Mass of Solute (mg) = [Final Mass of Vial + Residue (mg)] - [Initial Mass of Vial (mg)]

-

Solubility (mg/mL) = Mass of Solute (mg) / Volume of Aliquot (mL)

-

-

Conclusion

While quantitative solubility data for this compound is not widely published, a strong predictive framework can be established based on its molecular structure. The predominance of nonpolar aromatic moieties suggests high solubility in nonpolar and polar aprotic solvents, and poor solubility in polar protic solvents. This is strongly corroborated by qualitative evidence from published synthetic methodologies, which show its successful use in solvents like acetone, ethyl acetate, DCM, and hexane. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable method for in-house determination, empowering researchers to make informed decisions for process optimization and development.

References

An In-depth Technical Guide to the Molecular Structure and Applications of 2,5-Bis(benzyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Synthesis

2,5-Bis(benzyloxy)benzaldehyde, with the chemical formula C₂₁H₁₈O₃, is an aromatic aldehyde characterized by a central benzaldehyde ring substituted with two benzyloxy groups at the 2 and 5 positions[1]. These benzyloxy moieties serve as crucial protecting groups for the hydroxyl functionalities of the precursor, 2,5-dihydroxybenzaldehyde, rendering the molecule stable while leaving the aldehyde group available for a wide array of chemical transformations[2]. This structural feature makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials[2]. Its significance is particularly noted in medicinal chemistry, where the benzyloxybenzaldehyde framework serves as a promising scaffold for the development of novel therapeutic agents[3][4][5].

Elucidation of the Molecular Structure

The definitive three-dimensional arrangement of atoms in this compound is best determined through X-ray crystallography. However, in the absence of publicly available crystal structure data for this specific molecule, a combination of spectroscopic techniques provides a detailed picture of its molecular connectivity and conformation.

Spectroscopic Characterization: A Multi-faceted Approach

A thorough analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous identification and structural confirmation of this compound.

Table 1: Key Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,5-bis(phenylmethoxy)benzaldehyde | [1] |

| CAS Number | 6109-54-2 | [1] |

| Molecular Formula | C₂₁H₁₈O₃ | |

| Molecular Weight | 318.37 g/mol | |

| Appearance | White to yellow solid | [1] |

| ¹H NMR | See detailed analysis below | |

| ¹³C NMR | See detailed analysis below | |

| FT-IR | See detailed analysis below | |

| Mass Spectrum | See detailed analysis below |

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons on the central benzaldehyde ring, the methylene protons of the benzyl groups, and the aromatic protons of the two benzyl groups.

-

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group[6].

-

Aromatic Protons (Benzaldehyde Ring): The three protons on the central ring will appear as multiplets in the aromatic region (δ 6.8-7.8 ppm). Their specific chemical shifts and coupling patterns are influenced by the positions of the benzyloxy and aldehyde substituents.

-

Methylene Protons (-CH₂-): Two singlets, each integrating to two protons, are expected for the benzylic methylene groups, likely in the range of δ 5.0-5.3 ppm.

-

Aromatic Protons (Benzyl Groups): The ten protons of the two phenyl rings of the benzyloxy groups will typically appear as a complex multiplet in the δ 7.2-7.5 ppm region.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A characteristic signal for the aldehyde carbonyl carbon is expected far downfield, around δ 190-194 ppm[7].

-

Aromatic Carbons: The carbons of the three aromatic rings will resonate in the δ 110-160 ppm range. The carbons directly attached to the oxygen atoms will be shifted further downfield.

-

Methylene Carbons (-CH₂-): The signals for the two benzylic methylene carbons are anticipated in the δ 65-75 ppm region.

-

The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1705 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group[8].

-

C-H Stretch (Aldehyde): Two weak bands, often referred to as a Fermi doublet, are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹, which are diagnostic for the C-H stretch of an aldehyde[9].

-

Aromatic C=C Stretch: Multiple medium to weak bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings[8].

-

C-O-C Stretch (Ether): Strong absorption bands associated with the asymmetric and symmetric stretching of the ether linkages are expected in the fingerprint region, typically between 1000-1300 cm⁻¹[10].

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹ for the C-H stretching vibrations of the aromatic rings[9].

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (318.37).

-

Fragmentation Pattern: The fragmentation is likely to be dominated by cleavages at the benzylic and ether linkages. Key expected fragments would include:

-

Loss of a hydrogen atom ([M-H]⁺) at m/z 317.

-

Cleavage of the formyl group ([M-CHO]⁺) at m/z 289.

-

Formation of the tropylium ion ([C₇H₇]⁺) at m/z 91, a very common fragment from benzyl groups.

-

Cleavage of the benzyl group to give a fragment at m/z 227.

-

Synthesis and Purification: A Practical Approach

The most common and efficient synthesis of this compound is achieved through a Williamson ether synthesis, starting from 2,5-dihydroxybenzaldehyde. This method involves the O-alkylation of the hydroxyl groups with benzyl halide in the presence of a base.

Detailed Experimental Protocol: Synthesis via Williamson Etherification

This protocol is based on established methodologies for the synthesis of benzyloxybenzaldehyde derivatives[11].

Materials:

-

2,5-Dihydroxybenzaldehyde

-

Benzyl bromide or benzyl chloride

-

Potassium carbonate (K₂CO₃) or a similar base

-

N,N-Dimethylformamide (DMF) or acetone as the solvent

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dihydroxybenzaldehyde (1.0 eq.) in DMF or acetone.

-

Addition of Base and Alkylating Agent: Add potassium carbonate (2.2 eq.) to the solution, followed by the dropwise addition of benzyl bromide or benzyl chloride (2.2 eq.).

-

Reaction: Heat the mixture to reflux and stir overnight. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under vacuum. Add water to the residue, which will cause the product to precipitate.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound as a white to yellow solid.

Caption: General synthetic workflow for the preparation of this compound.

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists due to its synthetic versatility and its presence in molecules with notable biological activity.

As a Precursor for Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibitors

A prominent application of the benzyloxybenzaldehyde framework is in the design and synthesis of selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3)[3][4][5]. ALDH1A3 is overexpressed in various cancers and is linked to cancer stem cell populations, contributing to chemoresistance and poor prognoses[12]. Therefore, the development of potent and selective ALDH1A3 inhibitors is a promising therapeutic strategy.

Studies have shown that compounds incorporating the benzyloxybenzaldehyde scaffold can exhibit potent and selective inhibition of ALDH1A3[3][4][5]. The benzyloxy groups can be strategically modified to optimize binding affinity and selectivity for the enzyme's active site. The aldehyde functionality serves as a key reactive point for further chemical modifications, such as the formation of Schiff bases, to generate a library of potential drug candidates[12].

References

- 1. americanelements.com [americanelements.com]

- 2. 2,4-Bis(benzyloxy)benzaldehyde | 13246-46-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]

- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Strategic Utility of 2,5-Bis(benzyloxy)benzaldehyde in Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2,5-Bis(benzyloxy)benzaldehyde stands as a pivotal building block in the lexicon of organic synthesis, prized for its unique electronic and steric properties. The presence of two bulky, electron-donating benzyloxy groups profoundly influences the reactivity of the aromatic core and the aldehyde functionality. This strategic placement of benzyl ethers serves a dual purpose: they act as robust protecting groups for the hydroquinone moiety, which is sensitive to oxidative conditions, and they modulate the reactivity of the benzaldehyde, enabling a diverse array of subsequent chemical transformations. This guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in the synthesis of complex molecular architectures, including stilbenoids and isoquinoline alkaloids.

Introduction: The Architectural Advantage of a Doubly Protected Building Block

In the intricate chess game of multi-step organic synthesis, the choice of starting materials is paramount. This compound emerges as a strategic opening move, offering a masked hydroquinone system within a versatile benzaldehyde framework. The benzyl protecting groups are notable for their stability across a wide range of reaction conditions, yet they can be readily cleaved under mild catalytic hydrogenation, a critical feature for the late-stage deprotection of complex molecules.[1] This guide will elucidate the synthesis of this key intermediate and delve into its application in cornerstone carbon-carbon bond-forming reactions and the construction of heterocyclic scaffolds.

Synthesis and Physicochemical Properties

The most common and efficient route to this compound involves the benzylation of the commercially available 2,5-dihydroxybenzaldehyde. The selection of a suitable base and solvent system is critical to ensure complete dialkylation while minimizing side reactions.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

A straightforward synthesis of the target compound.

Materials:

-

2,5-Dihydroxybenzaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dihydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.

-

Stir the suspension and add benzyl bromide (2.2 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.

Physicochemical and Spectroscopic Data:

| Property | Value | Source |

| CAS Number | 6109-54-2 | [2] |

| Molecular Formula | C₂₁H₁₈O₃ | [3] |

| Molecular Weight | 318.37 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 88-91 °C | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.45 (s, 1H), 7.45-7.30 (m, 10H), 7.25 (d, J=3.1 Hz, 1H), 7.15 (dd, J=8.9, 3.1 Hz, 1H), 7.05 (d, J=8.9 Hz, 1H), 5.18 (s, 2H), 5.12 (s, 2H) | |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 189.8, 156.4, 153.5, 136.6, 136.3, 128.8, 128.7, 128.3, 128.1, 127.4, 127.3, 125.0, 118.0, 113.8, 71.3, 70.8 | |

| IR (KBr, cm⁻¹) | 3064, 3033, 2872, 1678 (C=O), 1595, 1498, 1454, 1275, 1215, 1018, 804, 735, 696 | [3] |

Applications in Carbon-Carbon Bond Formation

The aldehyde functionality of this compound is a versatile handle for constructing new carbon-carbon bonds, primarily through Wittig and Grignard reactions.

The Wittig Reaction: A Gateway to Stilbenoids

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides.[4] When applied to this compound, this reaction opens a direct route to a variety of substituted stilbenes, which are of significant interest in medicinal chemistry. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[5]

Workflow for Stilbene Synthesis via Wittig Reaction:

A generalized workflow for stilbene synthesis.

Experimental Protocol: Synthesis of a Stilbene Derivative

Reaction Scheme:

The Wittig reaction of this compound.

Materials:

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe. A color change to deep red or orange indicates the formation of the ylide. Stir at 0 °C for 1 hour.

-

In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to isolate the stilbene derivative.[6]

The Grignard Reaction: Formation of Secondary Alcohols

The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group of this compound provides a straightforward route to secondary alcohols. These alcohols are valuable intermediates that can be further elaborated, for instance, through oxidation to ketones or by serving as precursors for the introduction of other functional groups. The reaction must be conducted under strictly anhydrous conditions due to the high basicity of Grignard reagents.[7]

Experimental Protocol: Synthesis of 1-(2,5-Bis(benzyloxy)phenyl)ethanol

Reaction Scheme:

Grignard addition to form a secondary alcohol.

Materials:

-

This compound

-

Methylmagnesium bromide (CH₃MgBr) solution in THF

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the secondary alcohol.

Synthesis of Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals. This compound can serve as a starting point for the construction of substituted isoquinolines through a multi-step sequence, typically involving the Bischler-Napieralski reaction.[8][9]

Synthetic Pathway to Isoquinolines:

A multi-step pathway to isoquinolines.

Key Transformation: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to 3,4-dihydroisoquinolines using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][11] The electron-donating nature of the benzyloxy groups on the aromatic ring of the precursor facilitates this cyclization. The resulting dihydroisoquinoline can then be aromatized to the corresponding isoquinoline.

Deprotection: Unveiling the Hydroquinone Core